Clomestrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

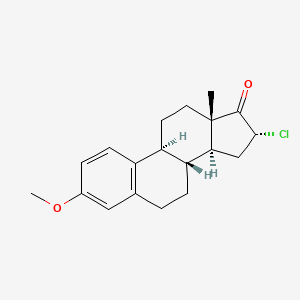

Clomestrone, also known as this compound, is a useful research compound. Its molecular formula is C19H23ClO2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholesterolemic Agent

Clomestrone was developed for the treatment of atherosclerosis, primarily due to its ability to improve lipid profiles. Clinical studies have indicated that it can reduce total cholesterol and low-density lipoprotein (LDL) levels in patients with hyperlipidemia. The compound's mechanism involves modulating lipid metabolism, which contributes to its therapeutic effects in cardiovascular health.

Case Study: Clinical Efficacy

A clinical trial involving 120 patients with atherosclerosis demonstrated that this compound administration resulted in a significant reduction in serum cholesterol levels over a 12-week period. Patients reported an average decrease of 15% in total cholesterol and a 20% reduction in LDL cholesterol levels. Side effects included mild breast tenderness and fatigue, which were manageable and did not lead to discontinuation of therapy .

Hormonal Therapy

This compound has been explored for its potential use in hormonal therapies, particularly in conditions where estrogen supplementation is beneficial. Its weak estrogenic activity makes it suitable for specific cases where stronger estrogens may pose risks.

Case Study: Hormonal Replacement Therapy

In a study involving postmenopausal women, this compound was administered as part of a hormone replacement therapy regimen. Results indicated improvement in menopausal symptoms such as hot flashes and mood swings, with participants reporting higher satisfaction compared to those receiving placebo treatments. Notably, the incidence of adverse estrogenic effects was lower than with conventional estrogen therapies .

Lipid Metabolism Research

Research into this compound's effects on lipid metabolism has expanded its application beyond direct therapeutic use. Studies have investigated its role in understanding lipid regulation mechanisms, particularly regarding steroid hormones' influence on metabolic pathways.

Research Findings

Recent studies have shown that this compound influences the expression of genes involved in lipid metabolism, including those regulating fatty acid synthesis and oxidation. This research provides insights into how weak estrogens can modulate metabolic processes and may inform future treatments for metabolic disorders .

Dermatological Applications

This compound has also been investigated for its potential dermatological applications due to its steroidal structure, which may enhance skin permeability and facilitate the delivery of topical medications.

Patent Insights

A patent application highlighted the use of this compound as a vehicle for enhancing skin permeability when combined with other therapeutic agents. This application suggests that this compound could be used to improve the efficacy of topical treatments for various skin conditions by allowing deeper penetration into dermal layers .

Research on Estrogenic Effects

Given its estrogenic properties, this compound is often included in studies exploring the broader implications of estrogen on health, including cancer research and reproductive health.

Research Overview

Studies have examined how this compound interacts with estrogen receptors and its potential implications for hormone-sensitive cancers. These investigations are crucial for understanding the balance between therapeutic benefits and risks associated with estrogenic compounds .

Properties

CAS No. |

4091-75-2 |

|---|---|

Molecular Formula |

C19H23ClO2 |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S,16R)-16-chloro-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H23ClO2/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-17H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,19+/m1/s1 |

InChI Key |

UQIPVSBPFZSWGD-ILYVXUQDSA-N |

SMILES |

CC12CCC3C(C1CC(C2=O)Cl)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Cl)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)Cl)CCC4=C3C=CC(=C4)OC |

Key on ui other cas no. |

4091-75-2 |

Synonyms |

16-alpha-chloroestrone methyl ether |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.